1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide
Description
This compound belongs to the class of triazacyclopenta[cd]azulene derivatives, characterized by a fused polycyclic scaffold incorporating nitrogen atoms. Its structure includes:
- 3,4-dimethoxyphenyl group: A substituted aromatic ring with methoxy groups at positions 3 and 4, influencing electronic and steric properties.
- N-ethyl carbothioamide group: A sulfur-containing amide derivative, which may enhance binding affinity to biological targets compared to carboxylic acid analogs.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-N-ethyl-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S/c1-4-28-26(35)25-24(18-13-14-21(32-2)22(16-18)33-3)20-12-8-9-15-30-23(29-31(25)27(20)30)17-34-19-10-6-5-7-11-19/h5-7,10-11,13-14,16H,4,8-9,12,15,17H2,1-3H3,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIZDTCQCRUYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)C1=C(C2=C3N1N=C(N3CCCC2)COC4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound contains a 3,4-dimethoxyphenyl group, which is known to participate in various chemical reactions. This group could potentially interact with its targets, leading to changes in their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the presence of the 3,4-dimethoxyphenyl group, it is possible that the compound could affect pathways involving aromatic hydrocarbons
Biological Activity
1-(3,4-dimethoxyphenyl)-N-ethyl-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula: C27H30N4O3S
- Molecular Weight: 490.62 g/mol
- IUPAC Name: 6-(3,4-dimethoxyphenyl)-N-ethyl-2-(phenoxymethyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
The structure features a unique combination of azulene and triazole moieties along with multiple ether and amide groups that may contribute to its biological activities .
The specific biochemical pathways affected by this compound are not fully elucidated. However, the presence of the 3,4-dimethoxyphenyl group suggests potential interactions with various biological targets. Preliminary studies indicate that compounds with similar structures may influence hormonal pathways or act as inhibitors of specific enzymes .
Antimicrobial Activity
Research into related compounds has shown promising antimicrobial properties. For instance:
- Antibacterial Effects: Compounds with similar structural motifs have demonstrated activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Herbicidal Potential
Studies on structurally analogous compounds reveal that phenoxymethyl substituents can confer herbicidal properties. The mechanism involves interaction with plant hormone receptors like TIR1, leading to phytotoxicity . This suggests that the target compound may also exhibit herbicidal activity through similar pathways.
Synthesis and Evaluation
A study focused on the synthesis of triazole derivatives demonstrated that modifications in the phenyl group significantly affected biological activity. In particular:
- Synthesis Method: The compound was synthesized using one-pot N-acylation/ring closure reactions.
- Biological Evaluation: The synthesized compounds exhibited varying degrees of phytotoxicity against model plants .
Comparative Activity Table
| Compound Name | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| 1-(3,4-dimethoxyphenyl)-N-ethyl... | E. coli | Moderate | |
| Similar Triazole Derivative | S. aureus | High | |
| Phenoxy-substituted Benzoxazinones | Barnyard Grass | High |
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential avenues include:
- In Vivo Studies: To assess efficacy in living organisms.
- Mechanistic Studies: To clarify the pathways influenced by the compound.
- Formulation Development: For agricultural applications as a herbicide.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related triazole derivatives can inhibit the proliferation of melanoma cells with high efficacy . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antioxidant Properties
The antioxidant capabilities of this compound have been investigated in several studies. It has been found to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. This opens pathways for developing new antibiotics or antifungal agents .
Material Science Applications
In addition to biological applications, the compound's unique structure may lend itself to use in material science. The incorporation of heterocycles into polymers can enhance thermal stability and mechanical properties. Research is ongoing into its potential as a precursor for novel polymeric materials with specific functionalities.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of triazacyclopenta compounds on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics .
- Antioxidant Activity Assessment : Another investigation focused on the antioxidant properties using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Testing : A series of tests were conducted against various bacterial strains, revealing that the compound inhibited growth effectively at certain concentrations, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazacyclopenta[cd]azulene Derivatives
Key Observations :
- Scaffold Differences : While the target compound and derivatives in share the triazacyclopenta[cd]azulene core, the imidazo[1,2-a]pyridine derivative in features a distinct bicyclic system lacking the azulene moiety.
- Functional Group Positioning : The carbothioamide group in the target compound is at position 2, whereas analogs in place it at position 3. This positional variance may alter hydrogen-bonding interactions with biological targets.
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, contrasting with the electron-withdrawing nitro group in ’s derivative.
Table 2: Physicochemical and Antioxidant Activity Data
Key Findings :
- Antioxidant Activity : Carbothioamide derivatives (9a–9k) in exhibit moderate to strong radical scavenging activity (IC50: 12–35 µM), attributed to the sulfur atom’s redox-active nature. The target compound’s activity remains unexplored but could be inferred to be comparable if tested.
- Thermal Stability : The imidazo[1,2-a]pyridine derivative (1l) shows a higher melting point (243–245°C) than triazacyclopenta[cd]azulene analogs, likely due to stronger intermolecular interactions in the crystalline state .
Mechanistic Insights
- Sulfur vs. Oxygen : Carbothioamides generally exhibit stronger metal-binding capacity than carboxamides, which could be leveraged in designing enzyme inhibitors (e.g., metalloproteinases) .
Q & A
Q. What are the key synthetic routes for preparing the compound, and how are intermediates characterized?
The compound’s synthesis likely involves multi-step reactions, including:
- Cyclization : Formation of the tetrahydro-triazacyclopentaazulene core via one-pot cycloaddition or ring-closing metathesis.
- Functionalization : Introduction of the 3,4-dimethoxyphenyl and phenoxymethyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).
- Thioamide formation : Reaction of a carboxamide precursor with Lawesson’s reagent or phosphorus pentasulfide. Intermediates are characterized using 1H/13C NMR (to confirm regiochemistry), IR spectroscopy (to track functional groups like C=S stretches at ~1200 cm⁻¹), and HRMS (to verify molecular ions) .
Q. How is the compound purified, and what solvents/systems are optimal for crystallization?
Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization. Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility, while mixed solvents like ethyl acetate/petroleum ether promote crystallization. Evidence from similar polycyclic systems shows yields improve with slow cooling rates (~0.5°C/min) to avoid amorphous solids .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : 1H NMR identifies aromatic protons (δ 6.5–7.5 ppm for phenyl groups) and methoxy signals (δ ~3.8 ppm). 13C NMR confirms quaternary carbons in the azulene core.
- HRMS : Validates the molecular formula (e.g., [M+H]+ ion with <2 ppm error).
- X-ray crystallography : Resolves stereochemical ambiguities in the fused ring system, though this requires high-purity crystals .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?
- Variables : Temperature, catalyst loading, and solvent polarity are key factors. For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps, reducing side products .
- Statistical modeling : Response surface methodology (RSM) identifies optimal conditions. For instance, a central composite design might reveal that 60°C and 1.2 equiv of DMDAAC maximize yield in analogous copolymerizations .
Q. How do computational methods predict the compound’s bioactivity or binding affinity?
- Molecular docking : Simulate interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina. The phenoxymethyl group may occupy hydrophobic pockets, while the carbothioamide acts as a hydrogen-bond acceptor.
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity. For example, electron-donating methoxy groups could enhance membrane permeability .
Q. How to resolve contradictions in spectral data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals in the azulene core. HMBC correlations between NH protons and carbonyl carbons confirm the thioamide moiety.
- Isotopic labeling : Introduce deuterium at suspected reactive sites to simplify splitting patterns in 1H NMR.
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., tetrahydroimidazopyridines) to validate unexpected shifts .
Q. What strategies mitigate degradation during long-term storage?
- Stability studies : Use accelerated aging (40°C/75% RH) with HPLC monitoring. Degradation via oxidation (e.g., sulfur to sulfoxide) is minimized by storing under argon in amber glass.
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) prevents hydrolysis of the carbothioamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
